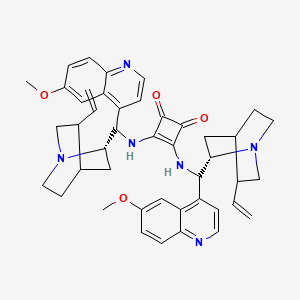
3,4-Bis(((1S)-(6-methoxyquinolin-4-yl)((2S)-5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis(((1S)-(6-methoxyquinolin-4-yl)((2S)-5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione is a complex organic compound with potential applications in various scientific fields. This compound features a cyclobutene-1,2-dione core with two amino groups attached to quinoline and quinuclidine derivatives, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(((1S)-(6-methoxyquinolin-4-yl)((2S)-5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclobutene-1,2-dione core: This can be achieved through cyclization reactions involving suitable dione precursors.
Attachment of the quinoline and quinuclidine derivatives: This step involves nucleophilic substitution reactions where the amino groups of the quinoline and quinuclidine derivatives react with the cyclobutene-1,2-dione core under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(((1S)-(6-methoxyquinolin-4-yl)((2S)-5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoline or quinuclidine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving quinoline and quinuclidine derivatives.
Medicine: The compound’s unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It may find applications in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 3,4-Bis(((1S)-(6-methoxyquinolin-4-yl)((2S)-5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione exerts its effects is likely related to its interaction with specific molecular targets. The quinoline and quinuclidine moieties may interact with enzymes or receptors, modulating their activity. The cyclobutene-1,2-dione core could also play a role in stabilizing the compound’s interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxy-3-cyclobutene-1,2-dione: This compound has a similar cyclobutene-1,2-dione core but lacks the quinoline and quinuclidine derivatives.
3,4-Bis((4-aminophenyl)amino)cyclobut-3-ene-1,2-dione: Another compound with a similar core structure but different substituents.
Uniqueness
The uniqueness of 3,4-Bis(((1S)-(6-methoxyquinolin-4-yl)((2S)-5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione lies in its combination of the cyclobutene-1,2-dione core with quinoline and quinuclidine derivatives
Properties
Molecular Formula |
C44H48N6O4 |
|---|---|
Molecular Weight |
724.9 g/mol |
IUPAC Name |
3,4-bis[[[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C44H48N6O4/c1-5-25-23-49-17-13-27(25)19-37(49)39(31-11-15-45-35-9-7-29(53-3)21-33(31)35)47-41-42(44(52)43(41)51)48-40(38-20-28-14-18-50(38)24-26(28)6-2)32-12-16-46-36-10-8-30(54-4)22-34(32)36/h5-12,15-16,21-22,25-28,37-40,47-48H,1-2,13-14,17-20,23-24H2,3-4H3/t25?,26?,27?,28?,37-,38-,39?,40?/m0/s1 |
InChI Key |
WZTVJDROWJGQKR-QCJRPQOHSA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)C([C@@H]3CC4CCN3CC4C=C)NC5=C(C(=O)C5=O)NC([C@@H]6CC7CCN6CC7C=C)C8=C9C=C(C=CC9=NC=C8)OC |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC5=C(C(=O)C5=O)NC(C6CC7CCN6CC7C=C)C8=C9C=C(C=CC9=NC=C8)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















